![molecular formula C6H6N4OS B2716648 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 210051-31-3](/img/structure/B2716648.png)

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

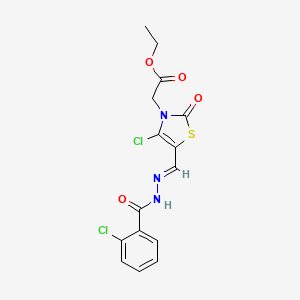

2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized as potential antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This method is characterized by step economy, reduced catalyst loading, and easy purification .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .科学的研究の応用

Anticancer Activity

The synthesis of derivatives based on 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has led to promising results in the field of cancer research. Several compounds exhibited potent anticancer activity against various cell lines, including prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) . Notably, benzothienopyrimidine derivatives incorporating thioxoethanethioamide, pyrimidotetrazine carbothioamide, and hydrazinylglycine moieties demonstrated high activity against PC3 or A549 cell lines. Additionally, thienopyrimidotriazine derivatives and their thienopyrimidinone analogues were preferentially active against these two cell lines.

Antitubercular Potential

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have shown promise as antitubercular agents. Specifically, compound 13b and 29e exhibited excellent antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests that these derivatives could play a crucial role in combating tuberculosis.

Antibacterial and Antifungal Properties

While exploring the biological activity of thieno[2,3-d]pyrimidin-4(3H)-ones, researchers discovered that these compounds possess antibacterial and antifungal properties . Although further studies are needed to fully understand their mechanism of action, this finding highlights their potential in addressing infectious diseases.

Kinase Inhibition

Certain thienopyrimidine derivatives, including those derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have been investigated as kinase inhibitors. These compounds may play a role in modulating cellular signaling pathways, making them relevant in drug discovery and targeted therapies .

Antioxidant and Anti-Inflammatory Effects

The rigid scaffold of thieno[2,3-d]pyrimidine offers opportunities for developing compounds with antioxidant and anti-inflammatory properties. Although specific derivatives need further exploration, this class of molecules holds promise for mitigating oxidative stress and inflammation-related conditions .

CNS Protection and Neuroprotection

Thieno[2,3-d]pyrimidines have been studied for their potential in central nervous system (CNS) protection. While the exact mechanisms remain to be elucidated, these compounds may offer neuroprotective effects, making them relevant in neurodegenerative disease research .

作用機序

Target of Action

Similar thienopyrimidine derivatives have been reported to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .

Mode of Action

It is known that thienopyrimidine derivatives can interact with their targets and cause changes that lead to their observed biological activities .

Biochemical Pathways

Similar thienopyrimidine derivatives have been reported to inhibit selectively the pi3k pathway .

Pharmacokinetics

Similar thienopyrimidine derivatives have been reported to have good pharmacokinetic parameters .

Result of Action

Similar thienopyrimidine derivatives have been reported to exhibit anticancer activity against various cancer cell lines .

Action Environment

It is known that the activities of similar compounds can be influenced by various factors, including the presence of substituents in certain positions .

特性

IUPAC Name |

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c7-10-6-8-4(11)3-1-2-12-5(3)9-6/h1-2H,7H2,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRABEQBPYRUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)

![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)